D-Galactofuranose Pentaacetate

Vue d'ensemble

Description

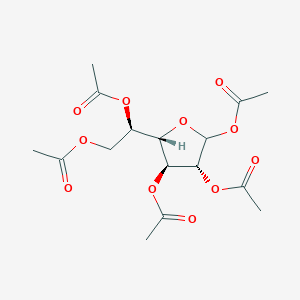

D-Galactofuranose Pentaacetate is a derivative of D-galactofuranose, a five-membered ring form of the sugar galactose. This compound is characterized by the presence of five acetyl groups attached to the hydroxyl groups of the galactofuranose molecule. It is widely used in biochemical research, particularly in the study of glycosylation processes and the synthesis of complex carbohydrates .

Applications De Recherche Scientifique

D-Galactofuranose Pentaacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Medicine: Investigated for its potential in developing therapeutic agents targeting glycosylation pathways in pathogens.

Industry: Utilized in the production of specialized chemicals and as a reagent in various biochemical assays.

Mécanisme D'action

D-Galactofuranose Pentaacetate, also known as 1,2,3,5,6-PENTA-O-ACETYL-D-GALACTOFURANOSE, is a fascinating compound with a rich history in chemistry and biochemistry . This compound has been synthesized from D-galactose and has been used in various biomedical research applications .

Target of Action

It’s known that galactofuranose, the non-acetylated form of this compound, plays a crucial role in the biosynthesis of certain biological molecules .

Mode of Action

It’s known that the compound is a condensation product of a 4-methylumbelliferone with the anomeric form of d-galactose . This suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that galactofuranose, the non-acetylated form of this compound, is involved in the biosynthesis of certain biological molecules .

Pharmacokinetics

Given its molecular weight of 39034 , it’s likely that it has good bioavailability.

Result of Action

It’s known that the compound has immense potential in the field of biomedical research .

Analyse Biochimique

Biochemical Properties

D-Galactofuranose Pentaacetate plays a role in biochemical reactions, particularly in the context of enzymatic activity. A novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces species has been identified that exhibits activity for 4-nitrophenyl β-D-galactofuranoside . This enzyme was able to release galactose residue from galactomannan prepared from the filamentous fungus Aspergillus fumigatus , suggesting that this compound could be a substrate for this enzyme.

Cellular Effects

This compound may have effects on various types of cells and cellular processes. Galactofuranose, the parent compound, is a component of polysaccharides and glycoconjugates present on the surface of the cell wall in many pathogenic bacteria and eukaryotes . The absence of galactofuranose often results in morphological abnormalities and an impaired cell wall function in these organisms .

Molecular Mechanism

It is known that the enzyme β-D-galactofuranosidase can release galactose residue from substrates such as galactomannan . This suggests that this compound may interact with this enzyme and potentially others in a similar manner.

Temporal Effects in Laboratory Settings

The first endo-β-d-Galf-ase, which can interact with galactofuranose, was found to have specific stability properties and kinetic characteristics .

Metabolic Pathways

This compound may be involved in the metabolic pathways of galactofuranose. Galactofuranose is a component of polysaccharides and glycoconjugates, and its transferase has been well analyzed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactofuranose Pentaacetate typically involves the peracetylation of D-galactose. The process begins with the dissolution of D-galactose in boiling pyridine, followed by the addition of acetic anhydride. The reaction mixture is then heated to facilitate the acetylation process. After completion, the product is purified through fractional crystallization and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: D-Galactofuranose Pentaacetate undergoes various chemical reactions, including:

Oxidation: The acetyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can remove the acetyl groups, reverting the compound back to D-galactofuranose.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxylamine or hydrazine can be employed for substitution reactions.

Major Products:

Oxidation: Formation of galactofuranuronic acid derivatives.

Reduction: Regeneration of D-galactofuranose.

Substitution: Formation of various substituted galactofuranose derivatives.

Comparaison Avec Des Composés Similaires

D-Glucose Pentaacetate: Similar in structure but derived from glucose instead of galactose.

D-Mannose Pentaacetate: Another similar compound derived from mannose.

D-Xylose Pentaacetate: Derived from xylose, differing in the sugar backbone.

Uniqueness: D-Galactofuranose Pentaacetate is unique due to its five-membered ring structure and its specific role in the glycosylation processes of certain pathogenic microorganisms. Unlike its pyranose counterparts, the furanose form is less common and has distinct biochemical properties that make it valuable in research and industrial applications .

Activité Biologique

D-Galactofuranose pentaacetate (DGFP) is a synthetic derivative of D-galactofuranose, which is notable for its presence in the cell walls of various pathogenic microorganisms. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a glycosylation substrate. This article delves into the biological activity of DGFP, supported by research findings, data tables, and case studies.

Structure and Synthesis

This compound is characterized by its five acetyl groups attached to the galactofuranose structure. The synthesis of DGFP typically involves the acetylation of D-galactofuranose, which can be achieved through various chemical methods. The structural formula is represented as:

This compound serves as a crucial intermediate in the synthesis of glycosylated compounds and has implications in drug design targeting glycosylation pathways.

Antimicrobial Properties

DGFP has been studied for its antimicrobial properties, particularly against pathogens that express galactofuranose in their cell walls. Research indicates that compounds containing galactofuranose can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.

- Inhibition Studies : In vitro studies have shown that DGFP exhibits inhibitory effects on the growth of Mycobacterium tuberculosis and other pathogenic strains. The mechanism appears to involve interference with the biosynthesis of galactan, a critical component of mycobacterial cell walls .

- Case Study : A study demonstrated that DGFP could serve as an effective substrate for glycosyltransferases involved in galactan assembly, suggesting its role in disrupting microbial cell wall integrity .

Glycosylation Substrate

DGFP acts as an acceptor substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties. This property is particularly relevant in the context of developing inhibitors for pathogenic organisms.

- Glycosyltransferase Interaction : Research has highlighted DGFP's interaction with GlfT2, a key enzyme in mycobacterial galactan biosynthesis. The ability of DGFP to participate in glycosylation reactions makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic strategies .

Table 1: Biological Activity Summary of this compound

The biological activity of DGFP can be attributed to several mechanisms:

- Inhibition of Glycosyltransferases : By mimicking natural substrates, DGFP can competitively inhibit enzymes involved in polysaccharide synthesis.

- Disruption of Cell Wall Integrity : The incorporation of DGFP into microbial cell walls may lead to structural weaknesses, rendering pathogens more susceptible to immune responses and antibiotics.

Propriétés

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQXPYZEBBLPJ-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of D-Galactofuranose Pentaacetate in the synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside?

A1: this compound serves as a crucial precursor in the multi-step synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside []. This target compound is important because it acts as a substrate for exo-galactofuranosidases, enzymes involved in the breakdown of galactofuranose-containing polysaccharides. Specifically, this compound undergoes bromination to yield tetra-O-acetyl α-D-galactofuranosyl bromide, which then reacts with 4-nitrocatechol to ultimately produce the desired substrate [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.